N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
- Azole Derivatives Synthesis : A study reported the synthesis of various compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, from 3-[(4-methylphenyl)amino]propanehydrazide. Some synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Herbicidal Activity
- Crystal Structure and Herbicidal Efficacy : Research on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effective herbicidal activity (Liu et al., 2008).
Anticonvulsant Studies
- N-Benzyl-3-[(Chlorophenyl) Amino] Propanamides : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated significant activity in anticonvulsant tests, showing potential for use against generalized seizures (Idris et al., 2011).
Mass Spectral Analysis
- Mass Spectral Behavior of Analog Compounds : A study focused on the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, an analog, helping in understanding the elimination processes in such compounds (Mallen et al., 1979).
Environmental Impact
- Herbicides in Environmental Waters : Research on the occurrence and determination of herbicides in environmental waters, including (2,4-dichlorophenoxy)acetic acid, provided insights into the environmental impact of such compounds (Laganà et al., 2002).
Malaria Treatment
- Aminoacetamides in Malaria Treatment : A study developed N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide (compound 28) showing low-nanomolar activity against malaria parasite stages (Norcross et al., 2019).
X-Ray Diffraction Studies
- Herbicide Adducts Analysis : X-ray diffraction studies of adducts between the herbicide (2, 4-dichlorophenoxy)acetic acid and other compounds provided structural insights (Lynch et al., 1992).
Agricultural Applications
- Methods in Rice Fields : Research on controlling jointvetch and waterprimrose in rice fields in Puerto Rico involved the use of propanil and other related compounds, offering insights into agricultural applications (Liu & Lozano, 1987).
Physiological Effects
- Effects on Plant Growth : A study explored the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate on various plants, aiding in understanding herbicide actions (Shimabukuro et al., 1978).
Quantum Chemical Studies
- Anti-Prostatic Carcinoma Drug Analysis : Quantum chemical studies of bicalutamide, a drug structurally related to the compound of interest, provided insights into its properties and applications in treating prostate cancer (Otuokere & Amaku, 2015).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-9-7-12(19)4-5-14(9)20-16(21)10(2)22-15-6-3-11(17)8-13(15)18/h3-8,10H,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVJMDHZKRWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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